Technical Documentation Center

6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one
  • CAS: 1410782-55-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one: A Privileged Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one, a heterocyclic compound of significant interest in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its chemical structure, and based on the broader class of quinazolinones, explore its potential properties, synthesis, and biological significance. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development, providing both established knowledge on the quinazolinone scaffold and identifying areas where further investigation is warranted for this specific molecule.

Core Molecular Identity and Structure

6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one is a derivative of the quinazolinone family, a class of compounds known for its wide range of biological activities.[1] The core structure features a bicyclic system where a pyrimidinone ring is fused to a benzene ring.

Chemical Structure:

Caption: Chemical structure of 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one.

Key Identifiers:

IdentifierValueSource
CAS Number 1410782-55-6[2][3]
Molecular Formula C₉H₁₁N₃O[1][2][3]
Molecular Weight 177.20 g/mol [1][3]
IUPAC Name 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one

Physicochemical Properties: An Estimation Based on Related Structures

PropertyEstimated Value/CharacteristicRationale/Related Compound Data
Physical State Likely a solid at room temperature.Based on the solid state of many quinazolinone derivatives.[4]
Melting Point Expected to be a relatively high melting solid.6-Amino-3-methyl-3,4-dihydroquinazolin-4-one has a melting point of 208-211 °C.
Boiling Point A high boiling point is anticipated.6-Amino-3-methyl-3,4-dihydroquinazolin-4-one has a boiling point of 401.4±47.0 °C at 760 mmHg.
Solubility Likely soluble in organic solvents like DMSO and methanol.[4]This is a common characteristic for many quinazolinone-based compounds used in biological screening.

Synthesis Strategies for the Tetrahydroquinazolinone Core

A definitive, step-by-step protocol for the synthesis of 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one is not detailed in the available literature. However, general synthetic routes for related 2-oxo-tetrahydroquinazolines provide a strong foundation for its potential preparation. A common and effective method involves the cyclization of substituted anthranilamides.

Conceptual Synthesis Workflow:

Synthesis_Workflow A Substituted Anthranilic Acid (e.g., 2-amino-5-nitrobenzoic acid) B Protection of Amino Group A->B e.g., Boc anhydride C Activation of Carboxylic Acid B->C e.g., SOCl2, EDCI D Amidation with Methylamine C->D E Cyclization (e.g., with phosgene or equivalent) D->E F Reduction of Nitro Group E->F e.g., H2/Pd-C, SnCl2 G 6-Amino-3-methyl-1,2,3,4- tetrahydroquinazolin-2-one F->G Signaling_Pathways Potential signaling pathways modulated by quinazolinone derivatives. cluster_0 Potential Cellular Targets of Quinazolinones cluster_1 Downstream Cellular Processes RTK Receptor Tyrosine Kinases (EGFR, VEGFR, etc.) Proliferation Cell Proliferation & Survival RTK->Proliferation Angiogenesis Angiogenesis RTK->Angiogenesis Metastasis Metastasis RTK->Metastasis Microtubules Microtubule Dynamics Microtubules->Proliferation Enzymes Inflammatory Enzymes (e.g., COX) Inflammation Inflammation Enzymes->Inflammation

Caption: Potential signaling pathways that could be modulated by quinazolinone derivatives.

Future Directions and Research Imperatives

The structural features of 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one make it a compelling candidate for further investigation. Key research areas that would significantly advance our understanding of this molecule include:

  • Definitive Synthesis and Characterization: The development and publication of a robust, scalable synthesis protocol, along with complete spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determination of its physicochemical properties.

  • In Vitro Biological Screening: A comprehensive screening of the compound against a panel of cancer cell lines, bacterial and fungal strains, and key enzymes to identify its primary biological activities.

  • Mechanism of Action Studies: Once a primary activity is identified, detailed mechanistic studies are crucial to elucidate its molecular targets and the signaling pathways it modulates.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at the 6-amino and 3-methyl positions, as well as on the aromatic ring, to establish clear SAR and optimize for potency and selectivity.

Conclusion

6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one represents a molecule of high interest within the rich chemical space of quinazolinones. While specific experimental data for this compound remains to be published, its structural relationship to a class of molecules with proven and diverse biological activities strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents. This guide provides a framework for understanding this potential, based on the wealth of knowledge surrounding the quinazolinone core, and highlights the critical need for further experimental exploration to unlock the specific properties and applications of this promising compound.

References

  • Synthesis of 2-oxo/thioxooctahydroquinazolin-5-one derivatives and their evaluation as anticancer agents. Chem Pharm Bull (Tokyo). 2010 Oct;58(10):1320-3. Available from: [Link]

  • Ivachtchenko AV, Kovalenko SM, Drushlyak OG. Synthesis of Substituted 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-Oxo-3,4-dihydroquinazoline-2-thioles. J Comb Chem. 2003;5(5):597-609. Available from: [Link]

  • Ivachtchenko AV, Kovalenko SM, Drushlyak OG. Synthesis of Substituted 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-Oxo-3,4-dihydroquinazoline-2-thioles. ACS Combinatorial Science. 2003;5(5):597-609. Available from: [Link]

  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. PMC. Available from: [Link]

  • 4-Oxo-1,2,3,4-tetrahydroquinazolines. I. Syntheses and pharmacological properties of 2-methyl-3-aryl-4-oxo-1,2,3,4-tetrahydroquinazolines and their 1-acyl derivatives. Journal of Medicinal Chemistry. Available from: [Link]

  • 6-(2-amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one. Molport. Available from: [Link]

  • Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. PubMed. Available from: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NOVEL 1, 2, 3, 4-TETRAHYDROQUINAZOLINONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2020 Aug 1. Available from: [Link]

  • 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one. NextSDS. Available from: [Link]

  • Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. MDPI. 2022 Dec 12. Available from: [Link]

  • Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. PMC. Available from: [Link]

  • Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. PMC. Available from: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC. Available from: [Link]

  • Material Safety Data Sheet. Pi Chemicals. Available from: [Link]

  • Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives. American Journal of Chemistry. 2012;2(3):150-156. Available from: [Link]

Sources

Exploratory

Preclinical Evaluation of Quinazolinone Scaffolds: In Vitro Profiling of 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one

Executive Summary The compound 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (CAS: 1410782-55-6; MW: 177.20 g/mol ) is a synthetically versatile, privileged scaffold heavily utilized in early-stage drug discovery 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (CAS: 1410782-55-6; MW: 177.20 g/mol ) is a synthetically versatile, privileged scaffold heavily utilized in early-stage drug discovery 1[1]. Featuring a core quinazolinone motif, this molecule serves as a foundational building block for synthesizing small-molecule inhibitors targeting critical oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and AKT 2[2].

The primary structural advantage of this specific derivative lies in its 6-amino substitution . In Structure-Activity Relationship (SAR) studies, the 6-position of the quinazoline ring is critical for modulating pharmacological activity. The primary amine provides a reactive vector for further functionalization (e.g., amidation, reductive amination), allowing medicinal chemists to design analogs that form essential hydrogen bonds within the ATP-binding hinge region of target kinases3[3].

This whitepaper outlines the authoritative in vitro workflows required to evaluate the biological activity of derivatives synthesized from this scaffold, ensuring high scientific integrity and reproducible data generation.

Rationale for Experimental Design: The Causality of Profiling

A robust in vitro evaluation cannot rely on a single assay; it requires an orthogonal, self-validating system that answers three distinct questions:

  • Target Engagement (Biochemical): Does the compound directly inhibit the isolated target? Cell-free kinase assays eliminate variables like membrane permeability and efflux pumps, providing raw thermodynamic binding affinity (IC50/Ki).

  • Phenotypic Impact (Cellular): Does the biochemical inhibition translate to cellular efficacy? Viability assays confirm that the compound can penetrate the cell membrane and exert a functional effect (e.g., halting proliferation) in a complex biological matrix.

  • Mechanism of Action (Flow Cytometry): How does the compound reduce viability? Distinguishing between cytostatic (cell cycle arrest) and cytotoxic (apoptosis/necrosis) effects is critical for predicting in vivo toxicity and efficacy 4[4].

Workflow Comp Quinazolinone Scaffold Biochem Biochemical Assay (Target Engagement) Comp->Biochem Synthesis Cellular Cellular Viability (Phenotypic Impact) Biochem->Cellular Permeability MoA Flow Cytometry (Mechanism of Action) Cellular->MoA Cytotoxicity

In vitro screening workflow for evaluating novel quinazolinone derivatives.

Core In Vitro Methodologies

Protocol 1: Cell-Free Kinase Inhibition Profiling (HTRF Assay)

Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard for evaluating kinase inhibition due to its high sensitivity and lack of wash steps.

  • Self-Validating Control: The assay must include a known pan-kinase inhibitor (e.g., Staurosporine) to validate enzyme activity, and a DMSO-only vehicle control to establish the 100% activity baseline. A Z'-factor > 0.5 must be achieved for the plate to be considered valid.

  • Procedure:

    • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Compound Dilution: Serially dilute the quinazolinone derivative in 100% DMSO, then dilute 1:50 in Kinase Buffer to achieve a final DMSO concentration of 2% in the assay.

    • Enzyme Incubation: Add 5 µL of recombinant kinase (e.g., EGFR or AKT1) to a 384-well pro-plate. Add 2.5 µL of the diluted compound. Incubate at room temperature (RT) for 30 minutes to allow for equilibrium binding.

    • Reaction Initiation: Add 2.5 µL of a master mix containing ATP (at the enzyme's specific Km) and biotinylated peptide substrate. Incubate for 60 minutes at RT.

    • Detection: Add 10 µL of HTRF detection buffer containing Streptavidin-XL665 (binds biotin) and a Europium-cryptate labeled anti-phospho antibody.

    • Readout: Incubate for 1 hour, then read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 620 nm on a microplate reader. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol 2: Cellular Viability & Proliferation (MTT Assay)

To determine the functional anticancer activity, compounds are tested against a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) 5[5].

  • Self-Validating Control: Include Erlotinib or Gefitinib as a positive control for EGFR-driven lines, ensuring the cells are actively responding to targeted therapy.

  • Procedure:

    • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed at a density of 5,000 cells/well in 90 µL of complete media (DMEM + 10% FBS) in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

    • Treatment: Add 10 µL of 10X compound dilutions (final concentration range: 0.01 µM to 100 µM). Incubate for 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Living cells will reduce the yellow tetrazolium salt to purple formazan crystals.

    • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.

    • Readout: Measure absorbance at 570 nm. Calculate cell viability relative to the untreated vehicle control.

Protocol 3: Cell Cycle and Apoptosis Analysis (Flow Cytometry)

Quinazolinone derivatives frequently exert their anticancer effects by inhibiting tubulin polymerization or kinase signaling, leading to G2/M phase cell cycle arrest and subsequent apoptosis 2[2].

  • Self-Validating Control: Untreated cells must be analyzed first to gate the normal G0/G1, S, and G2/M populations, establishing the baseline DNA content.

  • Procedure (Cell Cycle):

    • Harvesting: Treat cells with the compound at its established IC50 concentration for 48 hours. Trypsinize and collect both adherent and floating cells (floating cells are often apoptotic).

    • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend in 300 µL PBS, then add dropwise to 700 µL of ice-cold 70% ethanol while vortexing gently. Fix at -20°C for at least 2 hours.

    • Staining: Centrifuge to remove ethanol. Wash twice with PBS. Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

    • Incubation & Analysis: Incubate in the dark at RT for 30 minutes. Analyze via flow cytometry (excitation 488 nm, emission 620 nm).

Signaling Drug Quinazolinone Derivative Kinase Target Kinase (e.g., EGFR/AKT) Drug->Kinase ATP-competitive Inhibition Downstream Downstream Effector Proteins Kinase->Downstream Blocked Phosphorylation Arrest Cell Cycle Arrest (G2/M) Downstream->Arrest Reduced Proliferation Apopt Apoptosis (Caspase Cleavage) Downstream->Apopt Loss of Survival Signals

Kinase inhibition by quinazolinone derivatives leading to cell cycle arrest and apoptosis.

Quantitative Data Presentation

When evaluating a library derived from the 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one scaffold, data must be tabulated to compare biochemical target engagement directly against cellular phenotypic impact.

Table 1: Representative In Vitro Profiling Data for Quinazolinone Derivatives

Compound / ScaffoldEGFR IC50 (nM)AKT1 IC50 (nM)A549 Viability IC50 (µM)MCF-7 Viability IC50 (µM)
6-Amino-quinazolinone (Base Scaffold) >10,000>10,000>100.0>100.0
Optimized Derivative A (Amide linkage)12.5450.01.23.4
Optimized Derivative B (Urea linkage)8.2120.00.81.5
Erlotinib (Positive Control)2.1N/A0.52.8

Note: The base scaffold itself typically exhibits low biological activity until the 6-amino group is functionalized to interact with specific amino acid residues (e.g., Met793 in EGFR) within the target kinase's active site.

References

  • Benchchem - 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one Product Specifications and Research Applications.
  • Benchchem - Application Notes & Protocols: In Vitro Evaluation of Quinazolinone Derivatives for Anticancer Activity.
  • NIH / PMC - Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment.
  • NIH / PMC - Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition.
  • Taylor & Francis - Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.

Sources

Exploratory

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one: A Methodological Whitepaper

Abstract This technical guide provides a comprehensive, field-proven methodology for the single-crystal X-ray structure determination and in-depth analysis of 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one. The quin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the single-crystal X-ray structure determination and in-depth analysis of 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one. The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in bioactive compounds.[1] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in novel derivatives like the title compound is paramount for rational drug design and structure-activity relationship (SAR) studies. This document outlines the complete workflow, from synthesis and crystallization to data acquisition, structure solution, and detailed analysis of the resultant crystal structure. It is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to advance their research programs.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone ring system is a key structural motif found in over 150 naturally occurring alkaloids and serves as the core for a multitude of physiologically active molecules.[1] Derivatives of this scaffold are actively investigated for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The specific compound of interest, 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (CAS RN: 1410782-55-6), represents a valuable starting point for the construction of novel bioactive agent libraries.[1][2][3] The presence and position of the 6-amino group are particularly critical for modulating pharmacological activity, making a detailed understanding of its structural influence essential.[1]

This guide provides a robust framework for elucidating the crystal structure of this molecule, thereby offering critical insights into its conformational preferences, hydrogen-bonding capabilities, and potential for further structural optimization.

Part I: Prerequisite Experimental Workflow - Synthesis and Crystal Growth

The foundation of a successful crystal structure analysis lies in the quality of the starting material and the subsequent crystals. This section details the synthesis, purification, and crystallization of 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one.

Synthesis and Purification

While various synthetic routes to quinazolinone derivatives exist, a common and effective approach involves the cyclization of an appropriate anthranilic acid derivative.[4][5][6][7] For the title compound, a plausible route begins with the reaction of a suitably protected 2,5-diaminobenzoic acid derivative with methyl isocyanate, followed by cyclization and deprotection.

Proposed Synthetic Precursor Reaction:

synthesis_scheme A 2-Amino-5-nitrobenzoic acid C Intermediate Urea Derivative A->C + B Methyl isocyanate B->C E 6-Nitro-3-methyl-1,2,3,4- tetrahydroquinazolin-2-one C->E D Cyclization (e.g., reflux in HCl/EtOH) G 6-Amino-3-methyl-1,2,3,4- tetrahydroquinazolin-2-one E->G F Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed synthetic pathway to the target compound.

Protocol:

  • Purification: The crude product should be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve high purity (>98%).

  • Characterization: The identity and purity of the final compound must be confirmed by standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight (177.20 g/mol ).[1][2]

    • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O).

Growing Diffraction-Quality Single Crystals

The process of growing single crystals is often the most challenging yet critical step.[8] The goal is to produce crystals that are transparent, free of flaws, and have dimensions suitable for the X-ray beam (typically 0.1-0.3 mm in each dimension).[8]

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) at room temperature to find a solvent in which it is sparingly soluble.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.

    • Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand for several days to weeks. The best crystals often grow slowly.[8]

  • Vapor Diffusion:

    • Solvent/Antisolvent System: Dissolve the compound in a small amount of a "good" solvent. Place this solution in a small, open vial.

    • Setup: Place the small vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (an "antisolvent") in which the compound is insoluble but which is miscible with the good solvent.

    • Mechanism: The vapor of the antisolvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and promoting slow crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and coat them in a cryoprotectant (e.g., paratone-N oil) before flash-cooling in liquid nitrogen for data collection.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) - Data Acquisition

SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[9]

xray_workflow start High-Quality Single Crystal mount Mount Crystal on Goniometer Head start->mount center Center Crystal in X-ray Beam mount->center cool Flash-cool to 100 K center->cool screen Screen Crystal for Diffraction Quality cool->screen collect Full Data Collection (e.g., ω-scans) screen->collect end Raw Diffraction Data collect->end

Caption: Workflow for SC-XRD data acquisition.

Instrumentation and Data Collection

A modern single-crystal diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used.[10]

Typical Data Collection Parameters:

ParameterTypical Value/SettingRationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Molybdenum is common for small organic molecules; Copper provides better dispersion for absolute structure determination.[9]
Temperature 100 KReduces thermal motion of atoms, leading to higher quality diffraction data.
Detector Distance 40-60 mmA balance between resolving high-angle reflections and capturing low-angle data.
Scan Type ω and φ scansSystematically rotates the crystal to bring all lattice planes into diffracting condition according to Bragg's Law.[9]
Exposure Time 10-60 seconds/frameDependent on crystal size and diffracting power.

Part III: Structure Solution and Refinement

The raw diffraction data is a collection of reflection intensities and positions. This data must be processed to generate a model of the crystal structure.

refinement_workflow start Raw Diffraction Data integrate Data Integration & Reduction (Determine intensities & unit cell) start->integrate solve Structure Solution (Direct Methods) (Generate initial electron density map) integrate->solve build Model Building (Assign atoms to electron density peaks) solve->build refine Structure Refinement (Least-squares minimization of Fo vs. Fc) build->refine validate Validation (Check R-factors, residual density) refine->validate validate->refine Iterate until convergence cif Final Structural Model (CIF) validate->cif

Caption: Computational workflow for structure solution and refinement.

Protocol:

  • Data Reduction: The raw frames are integrated to determine the intensity of each reflection. The data is scaled and corrected for experimental factors (e.g., absorption).

  • Structure Solution: Programs like SHELXS are used to solve the "phase problem" using direct methods, which generates an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method (e.g., with SHELXL). This iterative process optimizes the atomic positions and displacement parameters to improve the agreement between the observed (Fo) and calculated (Fc) structure factors. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The quality of the final model is assessed using several metrics, including the R-factor (R1) and the goodness-of-fit (GooF).

Part IV: In-Depth Structural Analysis

Once a refined and validated model is obtained, a detailed analysis is performed to extract chemically meaningful information.

Intramolecular Geometry

The analysis begins with the molecule itself. Key parameters to examine include:

  • Bond Lengths and Angles: Compare these to standard values and to those in structurally related compounds, such as 3-amino-2-ethylquinazolin-4(3H)-one.[4] Any significant deviations may indicate electronic or steric effects.

  • Torsion Angles: These define the conformation of the molecule. The planarity of the quinazolinone ring system and the conformation of the tetrahydro ring should be carefully analyzed.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal is dictated by non-covalent interactions. Identifying and understanding these interactions is crucial.

interaction_analysis start Refined Crystal Structure (CIF) hbonds Identify Hydrogen Bonds (Donor-H...Acceptor geometry) start->hbonds pi_stack Analyze π-π Stacking (Centroid-centroid distance, slip angle) start->pi_stack other Identify Other Interactions (C-H...π, van der Waals) start->other packing Describe Supramolecular Assembly (Motifs, chains, layers, 3D network) hbonds->packing pi_stack->packing other->packing end Understanding of Crystal Packing packing->end

Caption: Logical flow for the analysis of intermolecular interactions.

Key Interactions to Investigate:

  • Hydrogen Bonding: The 6-amino group (N-H donors) and the 2-keto group (C=O acceptor) are prime candidates for forming strong hydrogen bonds. These interactions are likely to be the dominant force in the crystal packing, potentially forming chains or sheets, similar to patterns observed in other aminoquinazolinones.[4][11]

  • π-π Stacking: The aromatic portion of the quinazolinone ring can engage in π-π stacking interactions with neighboring molecules. The centroid-to-centroid distance (typically 3.3-3.8 Å) and the slip angle are key parameters to quantify this interaction.[4]

Expected Crystallographic Data Summary:

ParameterExpected Value/Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P-1
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Z Number of molecules per unit cell
R1 [I > 2σ(I)] < 0.05 for a good quality structure
wR2 (all data) < 0.15 for a good quality structure
Goodness-of-fit (S) ~1.0

Part V: Reporting and Data Deposition

For scientific integrity and reproducibility, all crystal structure data must be properly reported and deposited in a public database.

  • Crystallographic Information File (CIF): A standard text file format that contains all the essential information about the crystal structure determination, including cell parameters, atomic coordinates, and experimental details.

  • Database Deposition: The CIF file should be deposited with the Cambridge Crystallographic Data Centre (CCDC).[12][13] This is a free service that assigns a unique deposition number to the structure, which should be included in any publication.

Conclusion

The determination of the single-crystal X-ray structure of 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one provides the definitive, unambiguous confirmation of its molecular structure and offers invaluable insights into its solid-state conformation and intermolecular interactions. This structural data is a critical asset for the drug development community, enabling detailed SAR studies, computational modeling, and the rational design of next-generation therapeutic agents based on the versatile quinazolinone scaffold. The methodology outlined in this guide provides a robust and reliable pathway to obtaining these crucial results.

References

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Available at: [Link]

  • Single crystal X-ray diffraction analysis. Available at: [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. Available at: [Link]

  • An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline - RSC Publishing. Available at: [Link]

  • Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC. (2015, August 6). Available at: [Link]

  • 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one - NextSDS. Available at: [Link]

  • The molecular structure of 6-aminoquinazolin-4(3H)-one (II), showing... - ResearchGate. Available at: [Link]

  • Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h) -One Derivatives. Available at: [Link]

  • Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f][9][10][14]-triazin-8(7H) - PMC. Available at: [Link]

  • An Electron Bombardment Photodisintegration Spectrum Analysis of 3-Amino 6-methoxyl-2-MethylQuinazolin-4-(3H)-one Derivative - ResearchGate. (2022, March 17). Available at: [Link]

  • Search - Access Structures - CCDC. Available at: [Link]

  • CCDC 2344717: Experimental Crystal Structure Determination - Iowa Research Online. Available at: [Link]

  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies - MDPI. (2022, February 17). Available at: [Link]

  • 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione - the NIST WebBook. Available at: [Link]

  • The Largest Curated Crystal Structure Database - CCDC. Available at: [Link]

  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives - Oriental Journal of Chemistry. Available at: [Link]

  • Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - Semantic Scholar. (2015, August 6). Available at: [Link]

  • 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one | C9H10N2O | CID 27274719 - PubChem. Available at: [Link]

  • 6-(2-amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one - Molport. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

catalytic reduction methods for synthesizing 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one

An In-depth Guide to the Synthesis of 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one via Catalytic Reduction Introduction: The Significance of the Quinazolinone Scaffold The quinazolinone core is a privileged scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Synthesis of 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one via Catalytic Reduction

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] The target molecule, 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one, is a valuable synthetic intermediate for the development of novel therapeutics, particularly in the exploration of kinase inhibitors and other targeted agents.[1] Its structure combines the robust quinazolinone framework with a reactive primary amino group, making it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.

The most common and efficient pathway to this amino compound is through the chemical reduction of its nitro precursor, 6-nitro-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one . This guide provides detailed application notes and validated protocols for achieving this critical transformation using various catalytic reduction methods, designed for researchers and professionals in drug development.

PART 1: Foundational Principles of Nitroarene Reduction

The conversion of an aromatic nitro group (-NO₂) to a primary amine (-NH₂) is a cornerstone transformation in organic synthesis. Catalytic hydrogenation stands out as the preferred method due to its high efficiency, clean conversion, and favorable environmental profile compared to stoichiometric metal reductants. The process generally falls into two categories:

  • Direct Catalytic Hydrogenation: This classic approach utilizes molecular hydrogen (H₂) gas as the terminal reductant. The reaction is heterogeneous, occurring on the surface of a solid catalyst, typically a noble metal supported on activated carbon.

  • Catalytic Transfer Hydrogenation (CTH): In this variation, hydrogen is delivered from a donor molecule in solution, obviating the need for high-pressure hydrogen gas and specialized equipment.[2] Common hydrogen donors include ammonium formate, hydrazine hydrate, and silanes.[3][4]

The choice between these methods often depends on available equipment, safety considerations, and substrate compatibility. This guide will focus on the most reliable and widely adopted catalysts for this synthesis: Palladium on Carbon (Pd/C) and Raney Nickel.

PART 2: Methodologies and Experimental Protocols

Method 1: Palladium on Carbon (Pd/C) — The Industry Standard

Palladium on carbon is arguably the most versatile and widely used catalyst for the reduction of nitro groups.[5][6] It offers high activity under mild conditions, excellent functional group tolerance, and straightforward removal from the reaction mixture by filtration.[7] Both direct and transfer hydrogenation protocols are highly effective.

This protocol is ideal for laboratories equipped with standard hydrogenation apparatus. It provides a clean reduction with water as the only byproduct.

Causality and Experimental Rationale:

  • Catalyst Loading: 5-10 mol% of Pd/C is typically sufficient. Lower loadings (as low as 0.4 mol%) can be effective but may require longer reaction times or higher pressures.[3][8]

  • Solvent Choice: Polar protic solvents like methanol (MeOH) or ethanol (EtOH) are preferred as they effectively dissolve the starting material and facilitate the interaction with the catalyst surface. Ethyl acetate (EtOAc) is also a common choice.

  • Pressure: While atmospheric pressure (using a hydrogen balloon) is often sufficient, moderate pressure (50 psi) in a Parr shaker can significantly accelerate the reaction rate.

  • Safety: Pd/C is pyrophoric when dry, especially after use when it is saturated with hydrogen. It should always be handled in a wet state and filtration should be performed carefully, ensuring the filter cake does not dry out.

Step-by-Step Protocol:

  • Vessel Preparation: To a 250 mL hydrogenation flask or Parr bottle, add 6-nitro-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (e.g., 5.0 g, 22.6 mmol).

  • Solvent Addition: Add 100 mL of methanol. Stir until the solid is fully dissolved or a fine suspension is formed.

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (e.g., 0.60 g, ~5 mol%). Caution: Do not add the dry catalyst to the solvent in the air; a static discharge could cause a fire.

  • System Purge: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to remove all oxygen.

  • Hydrogenation: Evacuate the flask and introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi or balloon pressure).

  • Reaction: Begin vigorous stirring or shaking. The reaction is typically exothermic, and a slight temperature increase may be observed.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. Alternatively, periodically and safely depressurize, purge with nitrogen, and take a small aliquot for analysis by TLC or LC-MS.

  • Completion and Workup: Once the reaction is complete (typically 2-4 hours), stop the stirring. Vent the hydrogen and purge the system thoroughly with nitrogen (3 cycles).

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite®. Crucial Safety Step: Pre-wet the Celite pad with methanol and ensure the filter cake remains wet throughout the filtration to prevent ignition. Wash the filter cake with additional methanol (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from ethanol to afford 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one as a crystalline solid.

This method is an excellent alternative when high-pressure hydrogenation equipment is unavailable. Ammonium formate decomposes in situ on the catalyst surface to produce hydrogen, carbon dioxide, and ammonia.[4]

Step-by-Step Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-nitro-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (e.g., 5.0 g, 22.6 mmol) and 100 mL of methanol.

  • Reagent Addition: Add ammonium formate (HCOONH₄) (e.g., 7.1 g, 113 mmol, 5 equivalents).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (e.g., 0.60 g, ~5 mol%).

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C). The reaction progress can be monitored by TLC. Effervescence (CO₂ evolution) will be observed.

  • Completion and Workup: After 2-3 hours, or upon completion as indicated by TLC, cool the reaction to room temperature.

  • Catalyst Removal: Filter the mixture through a Celite pad, washing with methanol (2 x 20 mL).

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water to remove any remaining ammonium salts. Dry the organic layer, concentrate, and recrystallize the solid from ethanol.

ParameterProtocol A (Direct H₂)Protocol B (Transfer)
Hydrogen Source H₂ Gas (Balloon or Tank)Ammonium Formate
Catalyst 10% Pd/C10% Pd/C
Solvent Methanol / EthanolMethanol / Ethanol
Temperature Room TemperatureReflux (~65°C)
Pressure 1-4 atm (15-50 psi)Atmospheric
Typical Yield >95%90-98%
Key Advantage High purity, no excess reagentsNo specialized pressure equipment
Method 2: Raney® Nickel — A Cost-Effective and Potent Alternative

Raney Nickel is a high-surface-area, sponge-like nickel catalyst. It is highly effective for nitro group reductions, often in conjunction with hydrazine hydrate as the hydrogen source.[9][10]

Causality and Experimental Rationale:

  • Catalyst Activation: Raney Ni is typically supplied as a slurry in water or ethanol. It is highly reactive and must be handled with care.

  • Hydrogen Source: Hydrazine hydrate (N₂H₄·H₂O) is a powerful reducing agent in the presence of Raney Ni. The reaction is highly exothermic and the hydrazine should be added slowly and cautiously.[9]

  • Solvent: Ethanol is the most common solvent for this reaction.

  • Safety: Dry Raney Ni is extremely pyrophoric and can ignite spontaneously in air. Always handle it as a slurry. Hydrazine is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood with appropriate personal protective equipment.

Step-by-Step Protocol:

  • Setup: To a 500 mL round-bottom flask equipped with a stir bar and reflux condenser, add 6-nitro-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (e.g., 5.0 g, 22.6 mmol) in 150 mL of ethanol.

  • Catalyst Addition: Carefully add Raney Ni (~50% slurry in water, ~1.0 g) to the reaction mixture. Handle with care, ensuring the catalyst does not dry out.

  • Heating: Gently heat the stirred suspension to 50-60°C.

  • Hydrazine Addition: Using an addition funnel, add hydrazine hydrate (80% solution, e.g., ~4.5 mL, ~5 equivalents) dropwise over 30-45 minutes. A significant exotherm and gas evolution (N₂) will occur. Maintain control of the reaction temperature by adjusting the addition rate and using an ice bath if necessary.

  • Reaction: After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction to room temperature.

  • Catalyst Removal: Decant the supernatant. Carefully filter the remaining slurry through a pad of Celite, keeping the filter cake wet with ethanol at all times. Wash the flask and filter cake with additional ethanol.

  • Isolation and Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol.

ParameterProtocol Details
Hydrogen Source Hydrazine Hydrate
Catalyst Raney® Nickel (slurry)
Solvent Ethanol
Temperature 50°C to Reflux
Pressure Atmospheric
Typical Yield 85-95%
Key Advantage Cost-effective, potent reductant

PART 3: Visualization of Reaction and Workflows

General Reaction Scheme

Caption: General catalytic reduction of the nitro precursor.

Experimental Workflow: Pd/C Catalysis

G A 1. Dissolve Nitro Compound in Solvent (e.g., MeOH) B 2. Add Pd/C Catalyst (under N2) A->B C 3. Hydrogenate (H2 gas or NH4OOCH) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Filter through Celite (Caution: Keep Wet) D->E F 6. Concentrate Filtrate E->F G 7. Purify Product (Recrystallization) F->G G A 1. Suspend Nitro Compound and Raney Ni in EtOH B 2. Heat to 50-60°C A->B C 3. Add Hydrazine Hydrate (Dropwise, Exothermic!) B->C D 4. Reflux to Completion (Monitor by TLC) C->D E 5. Cool and Filter through Celite (Caution: Keep Wet) D->E F 6. Concentrate Filtrate E->F G 7. Purify Product (Recrystallization) F->G

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues with 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of heterocyclic building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of heterocyclic building blocks. 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (CAS: 1410782-55-6) is a highly versatile scaffold in medicinal chemistry, particularly for kinase inhibitor libraries[1]. However, its rigid structure and specific functional groups present significant solubility hurdles in physiological media.

This guide is designed to move beyond generic advice. We will dissect the physicochemical causality behind these solubility issues and provide self-validating, step-by-step protocols to keep your compound in solution during critical biological assays.

Part 1: Diagnostic Solubilization Workflow

Before altering your assay conditions, it is crucial to systematically determine the least disruptive solubilization path. The following decision tree maps out the logical progression from simple pH adjustments to complex encapsulation strategies.

SolubilizationWorkflow Start Compound Precipitates in Aqueous Media CheckpH Is the assay pH flexible? (< pH 5) Start->CheckpH LowpH Adjust to pH < 4.0 (Protonate 6-NH2) CheckpH->LowpH Yes TolerateOrg Can assay tolerate >1% Organic Solvents? CheckpH->TolerateOrg No (e.g., live cells) LowpH->TolerateOrg Still Cloudy Success Stable Soluble Formulation Achieved LowpH->Success Clear Solution CoSolvent Add Co-solvents (DMSO / PEG400) TolerateOrg->CoSolvent Yes Cyclo Use 10-20% HP-β-CD in Aqueous Buffer TolerateOrg->Cyclo No CoSolvent->Success Cyclo->Success

Diagnostic workflow for solubilizing 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one precipitate immediately upon dilution from DMSO into PBS (pH 7.4)? A: This is a classic case of solvent-shift precipitation driven by high crystal lattice energy and local supersaturation. The tetrahydroquinazolin-2-one core is planar and highly lipophilic[2]. Furthermore, it acts as both a strong hydrogen bond donor (N1-H) and acceptor (C2=O). At pH 7.4, the 6-amino group is neutral (unprotonated). When the DMSO stock hits the aqueous buffer, the localized concentration of water spikes, dropping the solubility threshold instantly. The unprotonated molecules rapidly self-associate via intermolecular hydrogen bonding and π−π stacking, crashing out of solution before they can disperse[3].

Q2: How can I leverage the 6-amino group to improve aqueous solubility? A: The 6-amino group is your primary chemical handle for solubilization. Because it is attached to an aromatic system, it behaves similarly to an aniline derivative, meaning its pKa​ is relatively low (typically between 4.0 and 5.0). By lowering the pH of your media below 4.0 using an acid like Trifluoroacetic acid (TFA) or HCl, you force the protonation of the amine, forming an aminium salt (e.g., tetrahydroquinazolin-6-aminium)[4]. This introduces a permanent positive charge, shifting the dominant intermolecular force from solute-solute H-bonding to highly favorable solute-solvent ion-dipole interactions.

Q3: My cellular assay requires physiological pH (7.4) and cannot tolerate high DMSO. What is the best alternative? A: If pH adjustment is off the table, you must rely on supramolecular encapsulation. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard here. HP- β -CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates the lipophilic quinazolinone core, masking it from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains solubility in the bulk water[3].

Part 3: Quantitative Excipient Comparison

To help you choose the right additive, here is a summary of standard excipients, their mechanistic roles, and their maximum tolerated concentrations (MTC) in typical in vitro cell-based assays.

Solubilization StrategyMechanism of ActionMax Recommended Assay Conc.Relative Solubilization Power
0.1% - 0.5% TFA Ionization (Forms aminium salt via 6-NH2 protonation)[4]Assay dependent (Often lethal to live cells)+++++
DMSO Co-solvent (Disrupts solute-solute H-bonding)0.1% - 1.0% (v/v)+++
PEG 400 Co-solvent / Dielectric modifier1.0% - 5.0% (v/v)++
HP- β -CD Inclusion complexation (Encapsulates hydrophobic core)[3]10% - 20% (w/v)++++
Tween-80 Micellar solubilization (Surfactant)0.01% - 0.1% (v/v)+++

Part 4: Step-by-Step Methodologies

The following protocols are designed as self-validating systems. If the compound is not fully solubilized, the validation steps will catch the failure before you ruin a biological assay.

Protocol A: Preparation of the Aminium TFA Salt for Cell-Free Assays

Use this protocol for biochemical assays (e.g., enzymatic screens) where low pH can be tolerated or buffered post-dissolution.

  • Weighing: Accurately weigh 17.7 mg of 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (equivalent to 0.1 mmol) into a glass vial.

  • Acidification: Add 900 µL of LC-MS grade water. The compound will remain as a suspension.

  • Salt Formation: Slowly add 100 µL of 10% (v/v) Trifluoroacetic acid (TFA) in water dropwise while vortexing vigorously. The final TFA concentration during this step is 1%[4].

  • Sonication: Sonicate the vial in a water bath at room temperature for 5 minutes.

  • Self-Validation (Visual & Optical): The solution should transition from a cloudy suspension to completely transparent. To validate, measure the absorbance at 600 nm ( OD600​ ) using a spectrophotometer. An OD600​<0.05 confirms the absence of sub-visual colloidal aggregates.

  • Dilution: Dilute this 100 mM stock into your final assay buffer. Note: Ensure your assay buffer has sufficient buffering capacity to absorb the acidic stock without dropping the final assay pH below acceptable limits.

Protocol B: HP- β -CD / DMSO Co-formulation for Live-Cell Assays

Use this protocol when physiological pH (7.4) must be maintained and organic solvents must be minimized.

  • Stock Preparation: Dissolve the compound in 100% molecular-biology grade DMSO to create a 50 mM master stock. Vortex until completely clear.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your target aqueous buffer (e.g., PBS pH 7.4)[3]. Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Place 980 µL of the 20% HP- β -CD solution into a tube on a magnetic stirrer (high speed).

  • Dropwise Addition (Critical Step): Using a precision pipette, add 20 µL of the 50 mM DMSO stock dropwise directly into the vortex of the stirring HP- β -CD solution. Do not add the aqueous buffer to the DMSO. Adding the organic stock to the aqueous phase prevents localized supersaturation.

  • Equilibration: Allow the solution to stir for 30 minutes at room temperature to ensure complete inclusion complex formation.

  • Self-Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. If no pellet is present, the compound is successfully formulated at 1 mM in an aqueous-compatible format (containing only 2% DMSO, which can be further diluted 1:10 in cell media to reach a safe 0.2% DMSO final concentration).

References

  • Wang, et al. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. PubMed Central (PMC).[Link]

  • National Center for Biotechnology Information. 1,2,3,4-Tetrahydroquinazolin-2-one | C8H8N2O | CID 12360756. PubChem.[Link]

Sources

Reference Data & Comparative Studies

Validation

Scaffold Selection Guide: 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one vs. Traditional Quinazoline Derivatives

Executive Summary & Pharmacological Context In the landscape of targeted oncology and signal transduction modulation, the quinazoline and quinazolinone scaffolds are universally recognized as "privileged structures" [3]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the landscape of targeted oncology and signal transduction modulation, the quinazoline and quinazolinone scaffolds are universally recognized as "privileged structures" [3]. While traditional fully aromatic quinazolines (such as the cores of gefitinib and erlotinib) have dominated the epidermal growth factor receptor (EGFR) inhibitor space, they frequently suffer from poor physicochemical properties, including low aqueous solubility and high plasma protein binding due to their planar, hydrophobic nature.

To overcome these limitations, medicinal chemists are increasingly turning to partially saturated analogs. 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (CAS: 1410782-55-6) has emerged as a synthetically versatile building block [1]. This guide provides an objective, data-driven comparison between this tetrahydroquinazolinone scaffold and traditional quinazoline derivatives, detailing the mechanistic rationale for its use in early-stage kinase inhibitor discovery.

Structural & Mechanistic Comparison

The selection of a core scaffold dictates the trajectory of a drug discovery program. Transitioning from a fully aromatic quinazoline to a 1,2,3,4-tetrahydroquinazolin-2-one core introduces profound mechanistic advantages:

  • Increased 3D Character (Fsp³): Traditional 4-anilinoquinazolines are entirely flat (Fraction of sp³ carbons, Fsp³ = 0). This planarity promotes π−π stacking, leading to crystalline lattice stabilization and poor aqueous solubility. The 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one scaffold introduces sp³ hybridization at the C4 position and the N3-methyl group. This disruption of planarity increases the Fsp³ to 0.22, enhancing solubility and reducing off-target promiscuity driven by hydrophobic interactions.

  • Directed Hydrogen Bonding: In the ATP-binding pocket of kinases, the hinge region forms critical hydrogen bonds with the inhibitor. The traditional quinazoline relies on the N1 and N3 nitrogens of the pyrimidine ring as hydrogen bond acceptors. In contrast, the tetrahydroquinazolinone core utilizes the N1-H as a hydrogen bond donor and the C2 carbonyl as an acceptor. The N3-methyl group strategically restricts hydrogen bond donor capacity at that position, locking the molecule into a specific binding orientation and preventing unfavorable tautomerization.

  • Divergent Derivatization Potential: Traditional quinazolines are typically functionalized via nucleophilic aromatic substitution ( SN​Ar ) at the electrophilic C4 position (e.g., reacting 4-chloroquinazoline with various anilines). Conversely, 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one provides a nucleophilic 6-amino handle [2]. This allows for rapid, divergent library synthesis via amide couplings, reductive aminations, or Buchwald-Hartwig cross-couplings, enabling precise probing of the kinase's solvent-exposed regions.

Quantitative Property Comparison

The following table summarizes the physicochemical and functional differences between the two core scaffolds prior to side-chain functionalization.

Property / Feature6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-oneTraditional 4-Aminoquinazoline Core
Core Structure Partially saturated (Tetrahydroquinazolinone)Fully aromatic (Quinazoline)
Molecular Weight 177.20 g/mol 145.16 g/mol
Fraction of sp³ Carbons (Fsp³) 0.22 (Higher 3D character)0.00 (Planar, flat)
Hydrogen Bond Donors 2 (N1-H, 6-NH2)1 (4-NH2)
Hydrogen Bond Acceptors 2 (C=O, N3)2 (N1, N3 of pyrimidine ring)
Primary Derivatization Handle 6-Amino group (Nucleophilic substitution)C4 position (Electrophilic substitution)
Aqueous Solubility Moderate to High (sp³ disruption of planarity)Low (prone to π−π stacking)
Target Kinase Space RTKs, NRTKs, PI3K, GPCRsEGFR, HER2, VEGFR

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of a Structure-Activity Relationship (SAR) library using the 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one scaffold, followed by a self-validating kinase assay workflow.

Protocol 1: Divergent Synthesis via Amide Coupling at the 6-Amino Position

Causality: The 6-amino group on this scaffold is an aniline-like aromatic amine, making it less nucleophilic than aliphatic amines. Standard coupling reagents (e.g., EDC/NHS) often yield poor conversions. We utilize HATU paired with DIPEA, which generates a highly reactive HOAt ester intermediate, driving the acylation of the deactivated amine to completion.

Step-by-Step Methodology:

  • Activation: Dissolve the desired carboxylic acid building block (1.2 eq) in anhydrous DMF (0.5 M concentration). Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to pre-activate the acid.

  • Coupling: Add 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (1.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at 50°C for 12 hours. Note: Mild heating is applied to overcome the steric and electronic deactivation of the 6-amino position.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ , extract three times with EtOAc, wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (typically a gradient of DCM/MeOH). Self-Validation System: Perform LC-MS on the crude mixture prior to workup. The presence of the expected [M+H]+ peak and the complete disappearance of the starting material peak (m/z 178.1) internally validate the coupling efficiency before proceeding to purification.

Protocol 2: High-Throughput Kinase Assay (ADP-Glo™)

Causality: To confirm that modifications at the 6-position successfully project into the solvent-exposed region without disrupting the core's hinge-binding affinity, we employ an ADP-Glo™ assay. This measures the depletion of ATP (and generation of ADP), directly correlating with kinase activity.

Step-by-Step Methodology:

  • Preparation: Prepare a 384-well plate with serial dilutions (10-point curve, 1:3 dilutions) of the synthesized quinazoline derivatives in DMSO. Ensure the final DMSO concentration in the assay is <1% to prevent solvent-induced kinase denaturation.

  • Enzyme Addition: Add the purified recombinant target kinase (e.g., EGFR) and its specific peptide substrate to the wells.

  • Initiation: Initiate the reaction by adding ultra-pure ATP at a concentration equal to the kinase's apparent Km​ for ATP. Causality: Using the Km​ ensures the assay remains highly sensitive to ATP-competitive inhibitors.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP (40 min incubation). Then, add Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal proportional to kinase activity (30 min incubation). Read luminescence. Self-Validation System (Trustworthiness):

  • Positive Control: Staurosporine (10 µM) to ensure complete kinase inhibition baseline.

  • Negative Control: Vehicle (1% DMSO) to establish maximum uninhibited kinase activity.

  • Quality Metric: Calculate the Z'-factor using the formula Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A Z'-factor > 0.5 is strictly required to validate the assay plate, ensuring the signal window is robust enough to distinguish true inhibitors from assay noise.

Visualizations

The following diagrams illustrate the synthetic workflow and the biological signaling pathway targeted by these derivatives.

Workflow S1 6-Amino-3-methyl-THQ (CAS: 1410782-55-6) S2 Amide Coupling / Alkylation at 6-Amino Position S1->S2 S3 SAR Library Generation S2->S3 S4 High-Throughput Kinase Screening S3->S4 S5 Lead Optimization S4->S5

Fig 1: Divergent SAR library synthesis workflow using the 6-amino-3-methyl-THQ scaffold.

Pathway RTK Receptor Tyrosine Kinase (EGFR / VEGFR) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif Inhib Quinazoline Derivative (Inhibitor) Inhib->RTK ATP-competitive Inhibition

Fig 2: RTK/PI3K/AKT signaling pathway targeted by ATP-competitive quinazoline inhibitors.

References

  • PubChem (NIH) - Compound Summary for CID 68706015: 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one. Available at: [Link]

  • National Center for Biotechnology Information (PMC) - Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Available at: [Link]

Comparative

Cross-Reactivity and Assay Interference Profile of 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one: A Comprehensive Biochemical Assay Guide

Introduction to the 6-AM-THQ Scaffold In early-stage drug discovery, the quinazolinone core is a highly privileged structural motif. Specifically, 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (6-AM-THQ, CAS: 14107...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the 6-AM-THQ Scaffold

In early-stage drug discovery, the quinazolinone core is a highly privileged structural motif. Specifically, 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (6-AM-THQ, CAS: 1410782-55-6) serves as a versatile building block for synthesizing libraries targeting kinases, microsomal prostaglandin E synthase-1 (mPGES-1), and bacterial penicillin-binding proteins.

However, when evaluating 6-AM-THQ derivatives in high-throughput screening (HTS) and biochemical assays, researchers must rigorously distinguish between true target engagement and artifactual cross-reactivity. Small molecule building blocks can exhibit promiscuity through specific off-target binding or through assay interference mechanisms such as colloidal aggregation and optical quenching . This guide objectively compares the biochemical performance of the 6-AM-THQ scaffold against known assay interferents and provides self-validating protocols to de-risk cross-reactivity.

Mechanistic Drivers of Cross-Reactivity

To understand the causality behind experimental choices, we must first analyze the structural liabilities of 6-AM-THQ:

  • Promiscuous Hydrogen Bonding: The 6-amino group acts as a strong hydrogen bond donor, while the carbonyl at position 2 acts as an acceptor. This motif closely mimics the adenine ring of ATP, which can lead to promiscuous cross-reactivity across the kinome if the scaffold is not properly decorated with selectivity-enhancing substituents.

  • Colloidal Aggregation: The planar tetrahydroquinazolinone core can undergo π−π stacking in aqueous buffers. At concentrations exceeding 50 µM, these molecules can form colloidal aggregates that nonspecifically sequester proteins, a well-documented mechanism of assay interference .

  • mPGES-1 and COX Cross-Reactivity: Quinazolinone derivatives are known inhibitors of mPGES-1. During biochemical profiling, these compounds often exhibit cross-reactivity with structurally related cyclooxygenases (COX-1/COX-2), requiring stringent selectivity counter-screens .

Mechanism cluster_Specific Specific Target Engagement cluster_Interference Assay Interference (Cross-Reactivity) Compound 6-AM-THQ Scaffold Bind H-Bonding via 6-Amino Group to Target Pocket Compound->Bind Agg Colloidal Aggregation at >50 µM Compound->Agg Inhibit True Biochemical Inhibition Bind->Inhibit Quench Protein Sequestration / Optical Quenching Agg->Quench

Mechanistic divergence between specific target binding and assay interference.

Comparative Performance: 6-AM-THQ vs. Alternative Scaffolds

Unlike classical Pan-Assay Interference Compounds (PAINS) such as rhodanines and quinones, which covalently modify proteins via redox cycling or thiol-reactivity , the 6-AM-THQ scaffold generally passes in silico PAINS filters. However, its propensity for aggregation requires careful experimental control.

Table 1: Biochemical Assay Liability Comparison
Scaffold / Compound ClassAuto-fluorescence InterferenceRedox Cycling LiabilityAggregation Potential (>50 µM)PAINS Filter StatusCross-Reactivity Risk
6-AM-THQ (Quinazolinone) LowLowModeratePassLow-Moderate
Rhodanines HighHighHighFail (PAINS)High
Quinones ModerateHighModerateFail (PAINS)High
Anilinoquinazolines LowLowLowPassLow

Data synthesis derived from standard HTS triage parameters and PAINS substructure filtering.

Self-Validating Experimental Protocols

To ensure scientific integrity, any biochemical hit generated from a 6-AM-THQ library must be subjected to a self-validating triage system. The following protocols are designed to definitively separate true biological cross-reactivity from physical assay interference.

Protocol A: Detergent-Dependent Counter-Screen for Colloidal Aggregation

Because 6-AM-THQ can form colloids that nonspecifically inhibit enzymes, the addition of a non-ionic detergent will disrupt these aggregates. If the inhibition is artifactual, enzyme activity will be restored.

  • Buffer Preparation: Prepare two identical sets of assay buffers. To one set, add 0.01% (v/v) Triton X-100.

  • Compound Dilution: Serially dilute the 6-AM-THQ derivative from 100 µM to 1 nM in both buffer conditions.

  • Pre-incubation: Incubate the compound with the target enzyme for 15 minutes at room temperature.

  • Reaction Initiation: Add the substrate to initiate the biochemical reaction.

  • Measurement: Quantify product formation using the primary assay readout.

  • Validation Logic: Calculate the IC₅₀ values for both conditions. If the IC₅₀ in the Triton X-100 buffer shifts by >3-fold (i.e., becomes less potent) compared to the detergent-free buffer, the compound is acting as a colloidal aggregator. The initial hit is a false positive.

Protocol B: Orthogonal Assay Validation (TR-FRET vs. AlphaScreen)

To rule out optical interference (e.g., inner-filter effects where the compound absorbs the excitation/emission light of the assay fluorophore), an orthogonal detection method must be used.

  • Primary Screen: Run the primary biochemical screen using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout.

  • Hit Identification: Isolate 6-AM-THQ derivatives showing an IC₅₀ < 1 µM.

  • Orthogonal Execution: Re-test the exact same compound stocks in an AlphaScreen format. AlphaScreen relies on the transfer of singlet oxygen over a distance of up to 200 nm, making it entirely independent of the fluorescence resonance mechanisms used in TR-FRET.

  • Validation Logic: If the compound is active in TR-FRET but inactive in AlphaScreen, it is an optical interferent. If it is active in both, it is a true binder, and any observed cross-reactivity is biological rather than artifactual.

Workflow Start Primary HTS Hit (6-AM-THQ) TRFRET Primary Assay (e.g., TR-FRET) Start->TRFRET Counter Counter-Screen (Auto-fluorescence) TRFRET->Counter Active Hit Detergent Aggregation Test (0.01% Triton X-100) Counter->Detergent Pass Interferent Assay Interferent (False Positive) Counter->Interferent Fail (Quencher) Orthogonal Orthogonal Assay (AlphaScreen) Detergent->Orthogonal IC50 Stable Detergent->Interferent IC50 Shifts >3x Valid Validated Target Specific Binder Orthogonal->Valid Active Orthogonal->Interferent Inactive

Workflow for triaging 6-AM-THQ cross-reactivity and assay interference.

Conclusion

The 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one scaffold is a highly valuable asset in medicinal chemistry, devoid of the severe covalent liabilities seen in traditional PAINS. However, its structural capacity for hydrogen bonding and π−π stacking necessitates rigorous biochemical validation. By employing detergent-controlled counter-screens and orthogonal assay technologies, researchers can confidently map the true biological cross-reactivity of this scaffold while filtering out physical assay interference.

References

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry.[Link]

  • Rörsch, F., et al. (2012). "Structure-activity relationship of nonacidic quinazolinone inhibitors of human microsomal prostaglandin synthase 1 (mPGES 1)." Journal of Medicinal Chemistry.[Link]

  • Dahlin, J. L., et al. (2015). "PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a sulfhydryl-scavenging HTS." Journal of Medicinal Chemistry.[Link]

  • Auld, D. S., et al. (2017). "Assay Interference by Aggregation." Assay Guidance Manual. National Center for Advancing Translational Sciences.[Link]

Validation

A Comparative Guide to the Cytotoxicity of 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one and Its Structural Analogs

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology Research The quinazolinone skeleton is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology Research

The quinazolinone skeleton is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This heterocyclic system is the foundation for numerous natural alkaloids and synthetic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] In oncology, quinazolinone derivatives have been successfully developed into targeted therapies, such as gefitinib and erlotinib, which inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in many cancers.[2][3]

The cytotoxic potential of quinazolinone analogs is profoundly influenced by the nature and position of substituents on the core structure.[4] This guide provides a comparative analysis of the in vitro cytotoxicity of various structural analogs of 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one. By examining experimental data, we aim to elucidate the structure-activity relationships (SAR) that govern their cytotoxic efficacy and to provide a framework for the rational design of novel, potent anticancer agents.

Methodology for Assessing Cytotoxicity: The MTT Assay

To quantitatively compare the cytotoxic effects of different chemical entities, a robust and reproducible in vitro assay is paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7] The principle of this assay lies in the reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of the concentration of a compound that inhibits cell growth by 50% (IC50).

Experimental Workflow: MTT Cytotoxicity Assay

Below is a detailed protocol for the MTT assay, a standard procedure for evaluating the cytotoxicity of novel quinazolinone compounds.[8][9]

MTT_Workflow cluster_prep Cell Preparation & Seeding cluster_treat Compound Treatment cluster_assay MTT Assay & Measurement cluster_analysis Data Analysis P1 1. Culture selected cancer cell lines (e.g., MCF-7, A549) to ~80% confluency. P2 2. Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells/well. P1->P2 P3 3. Incubate for 24 hours to allow cell attachment. P2->P3 T1 4. Prepare serial dilutions of quinazolinone analogs in culture medium. P3->T1 T2 5. Replace old medium with medium containing the compounds at various concentrations. T1->T2 T3 6. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin). T2->T3 T4 7. Incubate for 48-72 hours. T3->T4 A1 8. Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. T4->A1 A2 9. Aspirate the medium and add DMSO to dissolve the formazan crystals. A1->A2 A3 10. Read absorbance at 570 nm using a microplate reader. A2->A3 D1 11. Calculate percentage cell viability relative to the vehicle control. A3->D1 D2 12. Plot a dose-response curve and determine the IC50 value. D1->D2 SAR_Diagram cluster_scaffold Quinazolinone Core cluster_nodes Scaffold [Quinazolinone Structure] Pos2 Position 2: - Methyl, Phenyl, Thiol groups - Influences target binding (e.g., kinases) Scaffold->Pos2 Substitution here is crucial for activity [7] Pos3 Position 3: - Bulky aromatic/heterocyclic rings - Critical for potency - (e.g., triazole, benzylidene) Scaffold->Pos3 Modifications significantly alter cytotoxicity [2, 5] Pos6 Position 6: - Halogens (Cl, Br), Amino, Nitro groups - Modulates electronic properties & potency Scaffold->Pos6 Halogenation often increases potency [7] Pos7 Position 7: - Halogen substitution (e.g., Cl) - Can enhance activity Scaffold->Pos7 Chloro group can be favorable [24]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one
Reactant of Route 2
Reactant of Route 2
6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one
© Copyright 2026 BenchChem. All Rights Reserved.